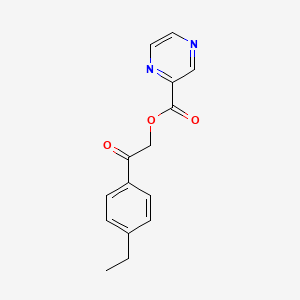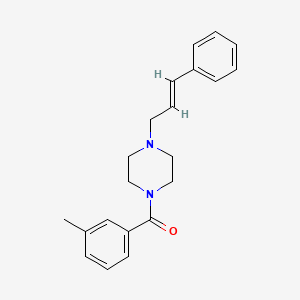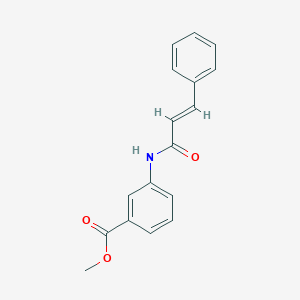
2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .
Synthesis Analysis
Pyrazines can be synthesized through various methods. For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides with free amino groups in position 3 on the pyrazine ring have been synthesized . The series is subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .Molecular Structure Analysis
The three-dimensional structures of the title compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazine derivative would depend on its exact structure. For example, Ethyl 2-pyrazinecarboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 236.8±20.0 °C at 760 mmHg, and a flash point of 97.0±21.8 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate: has shown promising antimicrobial properties. Pyrazine derivatives, including this compound, have been evaluated for their effectiveness against various bacterial and fungal strains. Studies have demonstrated significant activity against pathogens such as Mycobacterium tuberculosis and Candida albicans, making it a potential candidate for developing new antimicrobial agents .
Anticancer Potential
Research has indicated that pyrazine derivatives possess anticancer properties. 2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate has been studied for its cytotoxic effects on cancer cell lines. The compound’s ability to induce apoptosis and inhibit cell proliferation suggests its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazine derivatives have been well-documented. 2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate has been investigated for its ability to reduce inflammation by inhibiting key inflammatory mediators. This makes it a promising candidate for treating inflammatory diseases such as arthritis .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. 2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate has demonstrated significant antioxidant activity in various assays. This property is beneficial for preventing cellular damage and could be useful in developing treatments for diseases associated with oxidative stress .
Wirkmechanismus
Zukünftige Richtungen
Due to the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . Future research will likely continue to explore their synthetic pathways and biological activities, and may lead to the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-11-3-5-12(6-4-11)14(18)10-20-15(19)13-9-16-7-8-17-13/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLOTBSFKQHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5660627.png)
![2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5660632.png)
![[1-({(3R*,4R*)-4-(hydroxymethyl)-1-[2-(methylthio)benzoyl]pyrrolidin-3-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5660641.png)

![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5660657.png)
![1-(methoxyacetyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B5660664.png)
![methyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5660670.png)
![2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1'-cyclopentane]-3-carbonitrile](/img/structure/B5660672.png)
![4-chloro-2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5660676.png)


![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[2-(4-methylbenzyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5660713.png)

![2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5660727.png)